N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

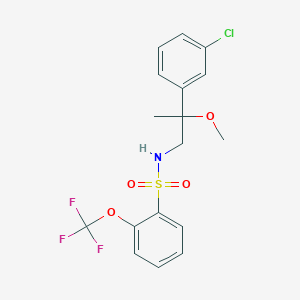

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a trifluoromethoxy group at the 2-position of the benzene ring and a complex N-substituent comprising a 3-chlorophenyl moiety, a methoxy group, and a propyl chain.

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3NO4S/c1-16(25-2,12-6-5-7-13(18)10-12)11-22-27(23,24)15-9-4-3-8-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSKOPSIYAGZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, with the CAS number 1795296-26-2, is a sulfonamide compound characterized by its unique chemical structure that includes a trifluoromethoxy group and a methoxypropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and its possible applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClF3NO4S, with a molecular weight of 423.8 g/mol. The presence of the sulfonamide functional group is significant as it is known for various biological activities, primarily through the inhibition of bacterial folate synthesis. The trifluoromethoxy group enhances lipophilicity and membrane permeability, potentially improving bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClF3NO4S |

| Molecular Weight | 423.8 g/mol |

| CAS Number | 1795296-26-2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, thereby exerting antibacterial effects.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may target specific cancer-associated enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that this compound could exhibit similar activity due to its structural similarities to established sulfonamides. The inhibition of bacterial growth can be quantitatively assessed using Minimum Inhibitory Concentration (MIC) assays.

Anticancer Activity

Recent studies have explored the inhibitory effects of related sulfonamide compounds on various cancer cell lines. For instance, compounds designed to inhibit carbonic anhydrases exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were synthesized and tested for their inhibitory effects on tumor-associated isoforms of carbonic anhydrases (hCA IX and hCA XII). Compounds showed varying degrees of selectivity and potency, with some demonstrating IC50 values in the nanomolar range against specific isoforms .

Compound ID IC50 (nM) Target Isoform 7d 47.1 hCA I 7o 35.9 hCA II 7a 149.9 hCA IX - Cytotoxicity Assays : Compounds similar to this compound were tested against Hep3B and A549 cancer cell lines. Selective cytotoxicity was observed, indicating potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

The benzenesulfonamide core distinguishes the target compound from acetamide-based analogs (e.g., ). For example:

Substituent Analysis

Trifluoromethoxy Group

The 2-(trifluoromethoxy) group in the target compound enhances lipophilicity and metabolic resistance, a feature shared with:

- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (): The trifluoromethoxy group here may improve pesticidal activity by increasing membrane permeability .

3-Chlorophenyl Group

The 3-chlorophenyl moiety is recurrent in bioactive compounds:

- 2-(Benzoimidazolylthio)-N-(3-chlorophenyl)acetamide (): This group contributes to antimicrobial activity, possibly by interacting with microbial enzymes .

- Chlorsulfuron (): A 2-chloro substituent on the benzene ring enhances herbicidal potency .

Methoxypropyl Chain

The 2-methoxypropyl chain in the target compound may modulate solubility and steric effects, differentiating it from simpler N-alkyl substituents in analogs like propachlor () .

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Synthetic Challenges : Analogous compounds (e.g., ) employ column chromatography for purification, implying similar synthetic routes for the target compound .

- Patent Trends : Derivatives with trifluoromethoxy and 3-chlorophenyl groups () are prioritized in pesticidal patents, highlighting industrial interest in these motifs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide?

- Methodology : Multi-step synthesis typically involves:

Sulfonylation : Reacting a benzenesulfonyl chloride derivative with a substituted amine precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).

Functional Group Installation : Introducing the trifluoromethoxy group via nucleophilic aromatic substitution or coupling reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity .

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-sulfonylated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the methoxy, chlorophenyl, and trifluoromethoxy groups. The deshielded proton adjacent to the sulfonamide group typically appears at δ 3.5–4.0 ppm .

Q. What common chemical reactions does this sulfonamide undergo?

- Nucleophilic Substitution : The trifluoromethoxy group can be replaced by strong nucleophiles (e.g., methoxide) under acidic conditions .

- Oxidation/Reduction :

- Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a secondary amine, but this may require protecting groups to prevent side reactions .

- Chlorophenyl Oxidation : Limited reactivity due to electron-withdrawing substituents, but m-CPBA can oxidize thiophene analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation .

- Catalyst Screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 68 | 95 |

| THF, 0°C | 45 | 88 |

| CH₂Cl₂, reflux | 52 | 90 |

Q. How does the trifluoromethoxy group influence biochemical interactions?

- Electron-Withdrawing Effects : Enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays .

- Hydrophobic Interactions : The CF₃O group increases lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays .

- Case Study : Analogous sulfonamides with CF₃O showed 3-fold higher inhibition of bacterial dihydropteroate synthase compared to methoxy derivatives .

Q. What strategies resolve contradictions in reported biological activities of similar sulfonamides?

- Comparative Assays : Test compounds under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) to control for variability .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Ser 221 in DHPS) .

- Meta-Analysis : Pool data from multiple studies to distinguish structure-activity trends from experimental noise .

Q. What in silico methods predict the pharmacokinetics of this compound?

- ADMET Profiling :

- Absorption : SwissADME predicts high gastrointestinal absorption (TPSA <90 Ų).

- Metabolism : CypReact identifies potential oxidation sites on the methoxypropyl chain .

- Molecular Dynamics Simulations : AMBER simulations assess binding stability with target proteins (e.g., RMSD <2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. Why do studies report varying inhibitory potencies against the same enzyme?

- Possible Causes :

- Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications.

- Assay Conditions : pH (7.4 vs. 6.8) and ionic strength alter sulfonamide-enzyme binding .

- Resolution : Validate results using orthogonal assays (e.g., SPR and fluorescence polarization) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.